molecular formula C12H12N2O2S B5860749 (Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide

(Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide

Cat. No.: B5860749
M. Wt: 248.30 g/mol
InChI Key: XNRXHMJBCZFABC-UITAMQMPSA-N
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Description

(Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide is an organic compound characterized by the presence of a cyano group, a dimethoxyphenyl group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoic acid. This intermediate is then treated with thioamide under appropriate conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thioamide group can participate in nucleophilic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoic acid: An intermediate in the synthesis of the target compound.

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis.

    Thioamide derivatives: Compounds with similar thioamide functional groups.

Uniqueness

(Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide is unique due to the combination of its cyano, dimethoxyphenyl, and thioamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(11(6-10)16-2)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRXHMJBCZFABC-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C#N)\C(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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